2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide
Overview
Description
2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide, also known as Olaparib, is a compound with the molecular formula C19H22ClN3O3S and a molecular weight of 407.9 g/mol. It is primarily known for its use in the treatment of advanced ovarian cancer that is BRCA-positive.
Preparation Methods
The synthesis of 2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide involves several steps. The synthetic route typically starts with the preparation of the core benzenecarboxamide structure, followed by the introduction of the chloro, methylpiperazino, and methylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets.
Medicine: As Olaparib, it is used in the treatment of BRCA-positive advanced ovarian cancer.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. In the case of Olaparib, it inhibits the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, the compound induces synthetic lethality in cancer cells with BRCA mutations, leading to cell death .
Comparison with Similar Compounds
2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide can be compared with other similar compounds, such as:
Niraparib: Another PARP inhibitor used in cancer treatment.
Rucaparib: A PARP inhibitor with similar applications in oncology.
Talazoparib: Known for its potent PARP inhibition and use in cancer therapy.
The uniqueness of this compound lies in its specific chemical structure and its efficacy in treating BRCA-positive ovarian cancer .
Properties
IUPAC Name |
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-methylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-22-9-11-23(12-10-22)18-6-4-3-5-17(18)21-19(24)15-8-7-14(13-16(15)20)27(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITLNDFTWLMPPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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